2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole
CAS No.: 2175978-47-7
Cat. No.: VC4158482
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2175978-47-7 |
|---|---|
| Molecular Formula | C7H10N2O2S |
| Molecular Weight | 186.23 |
| IUPAC Name | 2-methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C7H10N2O2S/c1-5-8-9-7(12-5)11-6-2-3-10-4-6/h6H,2-4H2,1H3 |
| Standard InChI Key | OUSIPXNMHNUXOS-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)OC2CCOC2 |
Introduction
Chemical Structure and Physicochemical Properties
2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole belongs to the 1,3,4-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The oxolane group at the 5-position introduces steric and electronic modifications that influence its reactivity and solubility. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.23 g/mol |
| CAS Number | 2175978-47-7 |
| IUPAC Name | 2-methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole |
| SMILES | CC1=NN=C(S1)OC2CCOC2 |
| Solubility | Not publicly available |
The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Its InChIKey (OUSIPXNMHNUXOS-UHFFFAOYSA-N) and PubChem CID (126954309) provide standardized identifiers for database referencing.
Synthesis and Optimization
The synthesis of 2-methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole typically involves cyclodehydration reactions. A common approach utilizes thiosemicarbazides and carboxylic acids under acidic conditions to form the thiadiazole core. For example:
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Cyclization: Reacting 3-hydroxyoxolane with 2-methyl-1,3,4-thiadiazole-5-thiol in the presence of a dehydrating agent (e.g., ) yields the target compound.
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Purification: Column chromatography or recrystallization isolates the product with >95% purity.
Alternative routes may employ microwave-assisted synthesis to reduce reaction times, though yield optimization remains an area of active research .
Biological Activity and Mechanisms
Antimicrobial and Anticonvulsant Activity
While direct evidence for 2-methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole is limited, structurally related thiadiazoles exhibit:
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Antibacterial Effects: Against Staphylococcus aureus and Escherichia coli via disruption of cell wall synthesis .
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Anticonvulsant Activity: Modulation of GABAergic neurotransmission in rodent models .
Pharmacokinetics and Metabolism
Metabolic pathways of thiadiazole derivatives often involve hepatic enzymes. For example:
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S-Methylation: Thiopurine S-methyltransferase (TPMT) catalyzes S-methylation of thiol-containing analogs, as observed in cefazolin-derived 2-methyl-1,3,4-thiadiazole-5-thiol (MTD) .
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CYP450 Oxidation: Phase I metabolism generates hydroxylated metabolites, which are subsequently glucuronidated .
Genetic polymorphisms in TPMT may influence individual responses to thiadiazole-based therapies, necessitating personalized dosing .
Characterization Techniques
Advanced analytical methods validate the compound’s structure and purity:
| Technique | Application |
|---|---|
| NMR Spectroscopy | Confirms ring substituents and connectivity |
| IR Spectroscopy | Identifies functional groups (e.g., C-S, C-N bonds) |
| Mass Spectrometry | Determines molecular weight and fragmentation patterns |
| X-Ray Diffraction | Resolves crystalline structure (if applicable) |
Data from these techniques are critical for regulatory compliance and quality control in pharmaceutical development .
Applications and Future Directions
Therapeutic Applications
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Oncology: As a lead compound for MMP-targeted therapies.
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Antimicrobials: Development of broad-spectrum agents resistant to bacterial efflux pumps .
Challenges and Opportunities
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